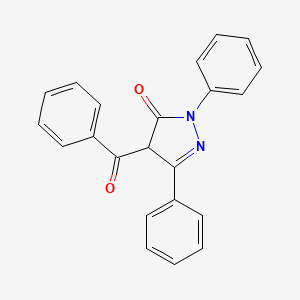

4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one

Description

Contextual Significance of Pyrazolone (B3327878) Scaffolds in Contemporary Chemical Research

Pyrazolone, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in medicinal chemistry. wikipedia.org Its derivatives are known to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties. nih.gov The versatility of the pyrazolone ring allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to enhance its therapeutic efficacy and target specificity.

The pyrazolone nucleus is a key component in several FDA-approved drugs, underscoring its clinical relevance. nih.gov For instance, edaravone, a pyrazolone derivative, is utilized as a free radical scavenger in the treatment of amyotrophic lateral sclerosis (ALS). The ability of the pyrazolone scaffold to be readily functionalized makes it a cornerstone in the development of novel therapeutic agents and functional materials. nih.gov

Historical Development and Evolution of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one Related Compounds

The history of pyrazolones dates back to 1883, with the pioneering work of Ludwig Knorr, who first synthesized a pyrazolone derivative through the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine (B124118). wikipedia.org This discovery of antipyrine, which exhibited analgesic and antipyretic properties, sparked extensive research into this class of compounds. nih.gov

Over the decades, synthetic methodologies have evolved significantly. The classical Knorr synthesis remains a fundamental approach, often involving the condensation of β-ketoesters with hydrazines. nih.gov More advanced strategies now include multicomponent reactions and the use of novel catalytic systems to achieve higher yields and greater molecular diversity. The introduction of an acyl group, such as a benzoyl group, at the C-4 position of the pyrazolone ring is a key synthetic transformation that has been extensively explored. This electrophilic substitution is a common strategy for creating 4-substituted and 4,4-disubstituted pyrazolones. nih.gov

Overview of Advanced Academic Research Trajectories on 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one

Contemporary research into pyrazolone derivatives is multifaceted, with significant efforts directed towards the synthesis of novel analogs with enhanced biological activities and unique photophysical properties. While dedicated research focusing exclusively on 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one is limited, the broader class of 4-benzoyl-diphenyl-pyrazolones is a subject of ongoing investigation.

A notable area of research is the use of these compounds as building blocks for more complex heterocyclic systems. For example, the 4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl moiety has been incorporated into larger molecular frameworks, such as naphtho[2,3-d] wikipedia.orgresearchgate.netoxazin-4-ones, to explore their spectroscopic and nonlinear optical properties. researchgate.networldscientific.com

Furthermore, the synthesis of various derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and their evaluation for antimicrobial activity highlights a significant research trajectory. researchgate.net These studies underscore the continued interest in the pharmacological potential of this class of compounds. The investigation of their coordination chemistry with various metal ions to form complexes with potential catalytic or biological applications also represents an active area of research. researchgate.netresearchgate.net

Detailed research findings on closely related compounds provide valuable insights into the potential properties and reactivity of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one. The table below summarizes some of the key research findings on analogous structures.

| Research Focus | Key Findings | Reference |

| Synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives | Development of synthetic routes and characterization of new derivatives. | researchgate.net |

| Spectroscopic and theoretical studies of a naphthoxazinone derivative incorporating the 4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl core | Investigation of FT-IR, Raman, NMR, and UV-Vis spectra, alongside DFT calculations to understand the molecule's electronic and optical properties. | researchgate.networldscientific.comdntb.gov.ua |

| Antimicrobial activity of 4-benzoyl-1-(4-carboxy-phenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives | Evaluation of antibacterial activity against various Gram-positive and Gram-negative bacteria. | researchgate.net |

| Crystal structure of metal complexes of 4-benzoyl-3-methyl-1-phenyl-pyrazol-5-one | Elucidation of the coordination behavior of 4-benzoyl pyrazolones with metal ions. | researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c25-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)23-24(22(19)26)18-14-8-3-9-15-18/h1-15,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRPEIMPIAQRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408110 | |

| Record name | 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41836-32-2 | |

| Record name | 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Chemical Transformations of 4 Benzoyl 2,5 Diphenyl 4h Pyrazol 3 One

Established and Emerging Synthetic Pathways for 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one

The synthesis of the 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one backbone relies on classical condensation reactions as well as more contemporary multicomponent and cyclization strategies. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability of the reaction.

Precursor Compounds and Optimized Reaction Conditions

The traditional and most direct route to 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov Specifically, the key precursors for this synthesis are ethyl benzoylacetate and phenylhydrazine (B124118).

The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of ethyl benzoylacetate, followed by an intramolecular cyclization and subsequent dehydration to afford the pyrazolone (B3327878) ring. The benzoyl group at the 4-position is typically introduced by a separate acylation step on the pre-formed pyrazolone ring.

Optimized Reaction Conditions:

| Precursors | Reagents/Catalysts | Solvent | Temperature | Yield | Reference |

| Ethyl acetoacetate (B1235776), Phenylhydrazine | None | Ethanol (B145695) | Reflux | Good | orientjchem.org |

| Diketene, Phenylhydrazine | Inert solvent | > 40 °C | High | google.com |

It is crucial to control the reaction conditions to avoid the formation of regioisomers, especially when using substituted hydrazines. nih.gov The use of an inert solvent and elevated temperatures can drive the reaction to completion and improve the yield of the desired product. google.com

Multicomponent Reaction Strategies for Pyrazolone Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolones in a single step. beilstein-journals.org While a specific MCR for the direct synthesis of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one is not extensively documented, analogous four-component reactions for the synthesis of structurally related pyrano[2,3-c]pyrazoles are well-established. rsc.org

These reactions typically involve an aldehyde, malononitrile, a β-ketoester (such as ethyl benzoylacetate), and a hydrazine, often in the presence of a catalyst. The initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone intermediate (formed in situ from the β-ketoester and hydrazine), leads to the fused heterocyclic system. beilstein-journals.org This strategy highlights the potential for developing a one-pot synthesis for the target molecule.

Cyclization Reactions in Pyrazolone Synthesis

Cyclization reactions are fundamental to the formation of the pyrazolone ring. A prominent method involves the reaction of enaminodiketones with substituted hydrazines. clockss.org This approach offers a high degree of control over the substitution pattern of the resulting pyrazole (B372694).

For the synthesis of a 4-benzoyl-5-phenylpyrazole derivative, an appropriate enaminodiketone is reacted with phenylhydrazine. The reaction regioselectivity can often be controlled by the choice of solvent and the steric bulk of the substituents on the hydrazine. clockss.org For instance, the reaction of a symmetrical enaminodiketone with an alkylhydrazine can yield a mixture of regioisomers, whereas the use of a bulky hydrazine like phenylhydrazine can favor the formation of a single isomer. clockss.org

Another relevant cyclization strategy is the Vilsmeier-Haack reaction. This reaction is typically used to introduce a formyl group at the 4-position of a pyrazole ring. The starting material is a hydrazone, which is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF). semanticscholar.org This method can be adapted to synthesize pyrazole-4-carbaldehydes, which are versatile intermediates for further functionalization. semanticscholar.org

Advanced Derivatization Strategies for 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one Derivatives

The presence of the benzoyl group and the reactive positions on the pyrazolone ring make 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one a versatile platform for further chemical modifications. Advanced derivatization strategies allow for the introduction of diverse functional groups, leading to a wide range of novel compounds with potentially interesting properties.

Nucleophilic Substitution Reactions on Key Intermediates (e.g., acid chlorides)

A key intermediate for derivatization is the corresponding 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride. This acid chloride can be readily prepared from the corresponding carboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride. The highly electrophilic nature of the acid chloride allows for a variety of nucleophilic substitution reactions. researchgate.net

The reaction of this acid chloride with various nucleophiles such as amines, alcohols, and hydrazines leads to the formation of amides, esters, and hydrazides, respectively. researchgate.net For example, the reaction with N,N-disubstituted hydrazines yields the corresponding carbohydrazides. researchgate.net These reactions are typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.

Examples of Nucleophilic Substitution Reactions:

| Nucleophile | Product | Reference |

| N,N-Dimethylhydrazine | 4-benzoyl-1,5-diphenyl-N',N'-dimethyl-1H-pyrazole-3-carbohydrazide | researchgate.net |

| Aromatic diamines | 1H-pyrazole-3-carboxamides | researchgate.net |

Formation of Schiff Bases from Pyrazolone Precursors

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with a carbonyl compound. In the context of pyrazolones, the carbonyl group at the 5-position (in the pyrazolone tautomeric form) or an aldehyde/ketone substituent can undergo this reaction. For instance, a closely related compound, 4-benzoyl-3-methyl-1-phenylpyrazol-5-one, readily reacts with primary amines like p-anisidine (B42471) to form the corresponding Schiff base.

The reaction is typically carried out by refluxing a mixture of the pyrazolone and the amine in a suitable solvent, often with a catalytic amount of acid. The formation of the imine bond introduces a new point of structural diversity and can be used to link the pyrazolone core to other molecular fragments.

Typical Reaction for Schiff Base Formation:

| Pyrazolone Derivative | Amine | Product | Reference |

| 4-benzoyl-3-methyl-1-phenylpyrazol-5-one | p-anisidine | Schiff base | |

| 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | Substituted benzaldehydes | Schiff base analogues | nih.gov |

These derivatization strategies provide a powerful toolkit for the medicinal chemist to explore the chemical space around the 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one scaffold, enabling the synthesis of novel compounds for various applications.

Functionalization and Modification of the Pyrazolone Core

The 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one structure features several reactive sites, making it a versatile platform for a variety of chemical modifications. The pyrazolone core can be functionalized at the C4 position, the exocyclic benzoyl group, the nitrogen atoms, and the C3-oxo group, which exists in tautomeric equilibrium with a C5-hydroxy group in related pyrazolones.

Reactions at the C4-Position: The carbon at the 4-position is particularly reactive due to its location between two carbonyl groups (the ring ketone/enol and the benzoyl ketone). This active methylene (B1212753)/methine site is susceptible to both condensation and electrophilic substitution reactions.

Electrophilic Substitution: The C4 position of the pyrazole ring can undergo electrophilic thio- and selenocyanation. beilstein-journals.org A metal-free method utilizing PhICl₂ as a hypervalent iodine oxidant and NH₄SCN or KSeCN as the cyanating source allows for the direct introduction of thiocyanate (B1210189) (-SCN) or selenocyanate (B1200272) (-SeCN) groups onto the pyrazolone ring. beilstein-journals.org These functionalized products serve as valuable intermediates for further transformations. For example, they can be converted into trifluoromethylthio (-SCF₃), trifluoromethylseleno (-SeCF₃), thiomethyl (-SMe), and selenomethyl (-SeMe) derivatives. beilstein-journals.org

Condensation Reactions: The active methylene group at C4 in related pyrazolones readily participates in Knoevenagel condensation reactions with various aldehydes. For instance, reactions with aromatic aldehydes, including cinnamaldehydes, yield 4-arylidenepyrazolone and 4-arylallylidenepyrazolone derivatives, respectively. mdpi.com These reactions are often catalyzed by bases like sodium acetate (B1210297) or organocatalysts such as L-proline. mdpi.com

Modifications involving the Pyrazolone Ring Tautomerism: 4-Acylpyrazolones can exist in different tautomeric forms, most notably the keto form (pyrazol-3-one) and the enol form (pyrazol-5-ol). This equilibrium opens up pathways for modifications at the oxygen atom.

O-Alkylation and O-Acylation: The hydroxyl group of the enol tautomer can be targeted for alkylation and acylation. Reaction of 4-acyl-pyrazolones with one equivalent of epichlorohydrin (B41342), followed by treatment with an amine, results in O-alkylation to yield 4-acyl-5-(3-substituted 3-amino-2-hydroxypropoxy)pyrazole derivatives. acs.org Direct benzoylation can also occur at this position, leading to C-5-O-benzoyl products. researchgate.net

N-Alkylation: While the target compound is N-phenyl substituted, the pyrazolone nitrogen remains a site for potential modification in other analogues. For example, using an excess of epichlorohydrin can lead to N-alkylation, affording N-1 substituted pyrazolone derivatives. acs.org

Reactions at Peripheral Functional Groups: In analogues of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one that contain other functional groups, a wide range of modifications are possible. For instance, a carboxylic acid group at the C3 position is a common precursor that can be transformed into a variety of derivatives. nih.govresearchgate.netresearchgate.net

Conversion to Amides, Esters, and Hydrazides: A C3-carboxylic acid can be converted to its acid chloride, which is a versatile intermediate. nih.govresearchgate.net Reaction of the acid chloride with various alcohols or N-nucleophiles yields the corresponding esters or amides. researchgate.net Similarly, treatment with hydrazine derivatives produces carbohydrazides. researchgate.net

Formation of Fused Heterocycles: The C3-carboxylic acid functionality can be utilized in cyclocondensation reactions. For example, reaction with hydrazines can lead to the formation of fused pyrazolo[3,4-d]pyridazinone derivatives, expanding the heterocyclic system. researchgate.net

The table below summarizes various functionalization reactions on the pyrazolone core and related structures.

| Reaction Type | Position | Reagents | Product Type | Reference |

| Thiocyanation | C4 | NH₄SCN, PhICl₂ | 4-thiocyanato-pyrazole | beilstein-journals.org |

| Selenocyanation | C4 | KSeCN, PhICl₂ | 4-selenocyanato-pyrazole | beilstein-journals.org |

| Knoevenagel Condensation | C4 | Cinnamaldehyde, L-proline | 4-arylallylidenepyrazolone | mdpi.com |

| O-Alkylation | C5-OH | Epichlorohydrin (1 equiv.), Amine | 5-alkoxy-pyrazole ether | acs.org |

| N-Alkylation | N1 | Epichlorohydrin (excess), Amine | 1-alkyl-pyrazolone | acs.org |

| Esterification | C3-COOH | Alcohol, Acid catalyst | Pyrazole-3-carboxylate | researchgate.net |

| Amidation | C3-COCl | Amine/N-nucleophile | Pyrazole-3-carboxamide | researchgate.net |

| Cyclocondensation | C3-COOH | Hydrazine | Pyrazolo[3,4-d]pyridazinone | researchgate.net |

Mechanistic Elucidation of Synthetic Transformations Involving 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one

Understanding the mechanisms of the reactions involving the 4-benzoyl pyrazolone scaffold is crucial for optimizing reaction conditions and designing novel synthetic pathways. Both experimental and theoretical studies have shed light on the intricate steps governing these transformations.

Mechanism of Electrophilic Substitution at C4: The electrophilic functionalization at the C4 position of the pyrazole ring has been mechanistically investigated. For the selenocyanation reaction, a plausible mechanism has been proposed based on previous reports. beilstein-journals.org

Generation of the Electrophile: The reaction is initiated by the interaction between the hypervalent iodine reagent (PhICl₂) and the selenocyanate source (KSeCN). This is believed to generate the reactive electrophilic species, selenocyanogen (B1243902) chloride (Cl-SeCN). beilstein-journals.org

Electrophilic Attack: The electron-rich C4 position of the pyrazole ring performs a nucleophilic attack on the selenium atom of Cl-SeCN. This electrophilic addition step leads to the formation of a cationic intermediate, often referred to as a sigma complex or arenium ion. beilstein-journals.org

Rearomatization: A base present in the reaction mixture abstracts the proton from the C4 position, leading to the collapse of the intermediate and the restoration of the aromatic pyrazole ring. This deprotonative rearomatization step yields the final 4-selenocyanated pyrazole product. beilstein-journals.org

A similar mechanism is postulated for the thiocyanation reaction, involving the in-situ formation of thiocyanogen (B1223195) chloride (Cl-SCN).

Mechanistic Insights from Theoretical Studies: Computational chemistry has provided detailed insights into the reaction pathways of related pyrazole derivatives. A theoretical study on the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) has elucidated the mechanism of amide formation. nih.govmdpi.com

Nucleophilic Attack: The reaction commences with a nucleophilic attack from one of the amino groups of 2,3-diaminopyridine on the electrophilic carbonyl carbon of the acid chloride. nih.gov

Transition State and Intermediate: Ab initio calculations have been used to model the transition state (TS1) and a key tetrahedral intermediate (IN(1)). nih.govmdpi.com For the transition state, a single imaginary frequency was calculated, confirming it as a true transition state. The calculations revealed specific geometric parameters, such as bond lengths and torsion angles, as the reactants approach and form the intermediate. For example, as the C-N bond forms, the approaching diamine molecule is oriented at an angle of 107.1° to the plane of the pyrazole derivative. nih.govmdpi.com

Charge Redistribution: The calculations also demonstrated a significant redistribution of electron density during the reaction. Upon formation of the C-N bond, the positive charge on the carbonyl carbon and the negative charges on the carbonyl oxygen and the chlorine atom increase, indicating substantial bond polarization in the intermediate stage. nih.gov

The table below presents key data from the theoretical calculations on the reaction of a pyrazole acid chloride with a diamine. nih.govmdpi.com

| Parameter | Value | Description |

| SCF Energy of Intermediate (IN(1)) | –1930.967 a.u. | Calculated energy of the tetrahedral intermediate. |

| Imaginary Frequency of Transition State (TS1) | –281 cm⁻¹ | Characterizes the transition state on the potential energy surface. |

| C-N Bond Length in Intermediate | 1.38 Å | The length of the newly formed bond between the carbonyl carbon and the amine nitrogen. |

| Approach Angle | 107.1° | The angle at which the nucleophile approaches the plane of the acid chloride. |

Mechanisms of Ring Formation and Rearrangement: While focusing on transformations of the pre-formed pyrazolone, it is insightful to consider mechanisms of related heterocyclic syntheses and rearrangements. For instance, the synthesis of the pyrazole ring itself can occur via oxidation-induced N-N coupling of diazatitanacycles. nih.gov Mechanistic studies of this process, using oxidants like TEMPO, have shown that the initial oxidation step is rate-limiting and that a second direct oxidation is more probable than a disproportionation pathway for the crucial N-N bond formation. nih.gov In other systems, complex transformations such as oxidative ring contractions have been mechanistically described as proceeding through chemoselective [3+2] cycloadditions to form endoperoxide intermediates, which then undergo rearrangement and extrusion to yield the final product. mdpi.com These studies highlight the complex and varied mechanistic pathways available to heterocyclic systems related to 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one.

Comprehensive Spectroscopic Characterization and Elucidation of Molecular Structure for 4 Benzoyl 2,5 Diphenyl 4h Pyrazol 3 One

Advanced Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Laser-Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

The FT-IR spectrum of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one is expected to be characterized by several key absorption bands corresponding to its distinct functional moieties. The molecule possesses two carbonyl groups—one in the benzoyl substituent at the C4 position and another as part of the pyrazolone (B3327878) ring (C3-one). These are expected to exhibit strong, distinct stretching vibrations.

Aromatic C-H stretching vibrations from the three phenyl rings are anticipated in the 3100–3000 cm⁻¹ region. rasayanjournal.co.in The carbon-carbon double bond stretching vibrations (νC=C) within these aromatic rings typically appear in the 1625–1430 cm⁻¹ range. rasayanjournal.co.in

The pyrazolone core contributes characteristic bands as well. The C=N stretching vibration of the pyrazole (B372694) ring is expected to be observed in the region of 1677-1665 cm⁻¹. rasayanjournal.co.in The most prominent features, however, will be the carbonyl stretches. For related 1-benzoyl-pyrazol-5(4H)-one derivatives, the pyrazolone ring C=O stretch is observed between 1689 cm⁻¹ and 1665 cm⁻¹, while the benzoyl (amide-like) C=O stretch appears at a slightly higher frequency, between 1705 cm⁻¹ and 1685 cm⁻¹. rasayanjournal.co.in In other similar structures, the benzoyl C=O stretch has been noted around 1666 cm⁻¹. asianpubs.org

A summary of the expected characteristic FT-IR absorption bands is presented in Table 1.

Table 1: Expected FT-IR Vibrational Modes for 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Phenyl Rings) | 3100 - 3000 |

| C=O Stretch | Benzoyl Carbonyl | 1705 - 1660 |

| C=O Stretch | Pyrazolone Ring Carbonyl | 1690 - 1665 |

| C=N Stretch | Pyrazole Ring | 1677 - 1665 |

| C=C Stretch | Aromatic (Phenyl Rings) | 1625 - 1430 |

Laser-Raman Spectroscopy for Complementary Vibrational Insights

Laser-Raman spectroscopy serves as a valuable counterpart to FT-IR. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the three phenyl groups, are expected to produce strong signals in the Raman spectrum.

The C=O and C=N stretching vibrations will also be Raman active, though their relative intensities will differ from those in the FT-IR spectrum. rasayanjournal.co.in The analysis of both IR and Raman spectra provides a more complete picture of the vibrational framework of the molecule, aiding in a definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one would be dominated by signals in the aromatic region. The compound has three distinct phenyl groups, leading to a total of 15 aromatic protons. These protons are expected to resonate as complex multiplets in the range of δ 6.8–8.5 ppm. mdpi.com

The protons on the phenyl ring of the benzoyl group, particularly the two protons ortho to the electron-withdrawing carbonyl group, are expected to be the most deshielded and appear at the downfield end of this region. The protons of the phenyl groups at the N2 and C5 positions will also appear in this aromatic envelope. For similar pyrazole structures, aromatic protons are typically observed between δ 7.0 and δ 8.0 ppm. rasayanjournal.co.inasianpubs.org Due to the significant overlap of these signals, a high-field NMR spectrometer would be essential for achieving maximum resolution.

Table 2: Expected ¹H NMR Chemical Shifts for 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Phenyl at N2, Phenyl at C5, Benzoyl Phenyl) | 6.8 - 8.5 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The most downfield signals are expected to be from the two carbonyl carbons. Based on related structures, the benzoyl C=O carbon can be predicted to appear around δ 191-192 ppm, while the pyrazolone ring C=O (C3) is anticipated to be further upfield, in the range of δ 160-170 ppm. asianpubs.orgmdpi.comjocpr.com

The carbons of the three phenyl rings and the pyrazole ring carbons (C4 and C5) will resonate in the typical aromatic region of δ 115–150 ppm. mdpi.com The carbon atom attached to the nitrogen (C5) and the carbon bearing the benzoyl group (C4) are expected to be distinguishable within this range. Theoretical studies and data from similar compounds suggest that C=N carbons in pyrazolones can appear around δ 148-165 ppm. mdpi.comjocpr.com The numerous signals from the three phenyl groups would likely overlap in this region.

Table 3: Expected ¹³C NMR Chemical Shifts for 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Benzoyl) | 190 - 195 |

| C=O (Pyrazolone Ring, C3) | 160 - 170 |

| C=N / Aromatic C (Pyrazole, Phenyl Rings) | 115 - 150 |

High-Resolution X-ray Diffraction Studies for Solid-State Structures

Crystallographic Parameters and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing and supramolecular architecture are governed by intermolecular forces. In pyrazole derivatives, hydrogen bonding and other non-covalent interactions play a critical role in stabilizing the crystal lattice. nih.govcsic.es For the related compound 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole, the crystal structure is stabilized by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov The specific crystallographic parameters define the unit cell of the crystal.

Below are the crystallographic parameters for the related compound, 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole. nih.gov

| Parameter | Value |

| Chemical formula | C₂₂H₁₈N₂O |

| Formula weight | 326.38 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 20.276 (6) |

| b (Å) | 5.7859 (17) |

| c (Å) | 14.786 (4) |

| V (ų) | 1734.5 (9) |

| Z | 4 |

These parameters illustrate the precise dimensions of the unit cell. The intermolecular interactions, such as the observed C—H⋯O hydrogen bonds, create a network that influences the physical properties of the solid material. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, characterized by absorption maxima (λmax), is indicative of the molecule's conjugated systems.

For pyrazole derivatives, the electronic absorption spectra are influenced by the aromatic rings and the pyrazolone core. researchgate.net Studies on various pyrazole-containing compounds show characteristic absorption bands in the UV region. For example, a photochromic pyrazole derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, displays a sharp absorption peak at 255 nm in ethanol (B145695). mdpi.com Upon irradiation, new absorption bands can appear at longer wavelengths, such as 415 nm, corresponding to the formation of a different isomer. mdpi.comresearchgate.net While specific data for 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one is sparse, the extensive conjugation involving the benzoyl and diphenyl groups on the pyrazol-3-one core would be expected to result in significant absorption in the UV region, likely between 250 and 400 nm.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

For 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one (C₂₂H₁₆N₂O₂), the expected molecular weight is approximately 340.12 g/mol . Mass spectrometry would confirm this through the detection of a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) around m/z 340 or 341, respectively.

In Depth Computational and Theoretical Investigations of 4 Benzoyl 2,5 Diphenyl 4h Pyrazol 3 One

Quantum Chemical Calculation Methodologies

The foundation of modern computational analysis lies in quantum chemical calculations, which apply the principles of quantum mechanics to molecular systems. For a molecule like 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one, a combination of Density Functional Theory (DFT) and ab initio methods are commonly employed to achieve a balance between computational accuracy and resource efficiency.

Density Functional Theory (DFT) has become a primary tool for quantum chemical investigations of organic molecules due to its favorable balance of cost and accuracy. researchgate.net The B3LYP hybrid functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for these calculations. researchgate.netresearchgate.net This functional has demonstrated reliability in predicting the geometric, vibrational, and electronic properties of various heterocyclic systems, including pyrazole (B372694) derivatives. researchgate.net

The choice of basis set is critical for the accuracy of the results. The Pople-style basis set, 6-311++G(d,p), is often selected for such analyses. nih.gov This set is extensive, incorporating diffuse functions (++) to describe weakly bound electrons and polarization functions (d,p) to account for the non-uniform distribution of electron density in the presence of an electric field, which is essential for molecules with multiple phenyl rings and heteroatoms. researchgate.net This combination of B3LYP functional and a comprehensive basis set allows for reliable calculation of molecular properties. researchgate.net

Ab initio methods, such as the Hartree-Fock (HF) method, are foundational calculation techniques derived directly from theoretical principles without the inclusion of experimental data. researchgate.netnih.gov While often more computationally intensive than DFT, HF calculations provide a fundamental starting point for understanding electronic structure. nih.gov These methods have been successfully applied to investigate the reaction mechanisms and electronic characteristics of related pyrazole compounds. mdpi.com Although HF methods can sometimes overestimate certain properties like vibrational frequencies, they serve as a valuable reference and can be systematically improved with more advanced ab initio techniques. researchgate.net

Optimized Molecular Geometry and Conformational Analysis

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in the 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one molecule. This optimized geometry corresponds to the lowest energy state on the potential energy surface.

| Parameter | Value |

|---|---|

| C-C (pyrazole ring) | 1.39 - 1.45 Å |

| C-N (pyrazole ring) | 1.35 - 1.39 Å |

| N-N (pyrazole ring) | 1.38 Å |

| C=O (pyrazolone) | 1.22 Å |

| C=O (benzoyl) | 1.23 Å |

| N-C-C Angle (ring) | 108° - 112° |

| C-N-N Angle (ring) | 105° - 109° |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Computational methods provide key descriptors, such as frontier molecular orbitals and the molecular electrostatic potential, which help predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnankai.edu.cn

For 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one, the HOMO is expected to be distributed over the electron-rich pyrazole and phenyl rings, while the LUMO is likely concentrated on the electron-withdrawing benzoyl group. researchgate.netresearchgate.net This separation of FMOs is characteristic of donor-acceptor systems and influences the molecule's electronic transitions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.net This map is invaluable for predicting the sites of electrophilic and nucleophilic attack.

In the MEP map of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one, the most negative potential (typically colored red or yellow) is concentrated around the electronegative oxygen atoms of the benzoyl and pyrazolone (B3327878) carbonyl groups. researchgate.netresearchgate.net These regions are the most likely sites for attack by electrophiles. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms of the phenyl rings, indicating these as potential sites for nucleophilic interactions. unar.ac.id The MEP analysis thus provides a detailed picture of the molecule's reactive surface. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. For 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one, NBO analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and the stability of the molecule arising from these electronic effects. researchgate.net

The analysis involves the investigation of the interactions between filled (donor) and vacant (acceptor) orbitals, with the stabilization energy E(2) associated with these interactions indicating the strength of the delocalization. Higher E(2) values signify a more intense interaction. nih.gov In pyrazole derivatives, significant delocalization is often observed between the lone pairs of nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.

Key findings from NBO analysis on similar pyrazolone structures often highlight the following interactions:

Intramolecular Charge Transfer: Delocalization of electron density from the lone pair orbitals of the nitrogen atoms in the pyrazole ring to the antibonding orbitals of the carbonyl groups (C=O) and the phenyl rings. This charge transfer is a key factor in the molecule's stability and electronic properties.

Hydrogen Bonding: NBO analysis can identify potential intramolecular hydrogen bonds by examining the interaction between a lone pair of a potential acceptor atom (like a carbonyl oxygen) and an antibonding orbital of a bond involving a hydrogen atom. nih.govresearchgate.net

These interactions are quantified by the second-order perturbation energy, E(2), which can be calculated for each donor-acceptor interaction.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis Note: This table is illustrative of typical findings for pyrazolone derivatives and not based on direct experimental data for 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N | π*(C=O) | > 20 | Lone Pair → Antibonding Pi |

| LP(1) O | σ*(N-C) | ~ 5 | Lone Pair → Antibonding Sigma |

| π(C=C) phenyl | π*(C=C) pyrazole | Variable | Pi → Antibonding Pi |

Theoretical Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT) methods, are instrumental in understanding the vibrational modes of a molecule. researchgate.net For 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one, these calculations predict the infrared (IR) and Raman spectra, which can then be compared with experimental data for structural validation.

The calculated vibrational frequencies are assigned to specific molecular motions using Potential Energy Distribution (PED) analysis. nih.govepstem.net PED provides a quantitative measure of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional angles) to a particular normal mode of vibration. nih.govresearchgate.net

Key vibrational modes for 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one and their typical assignments based on studies of similar molecules include:

C=O Stretching: The carbonyl groups (one in the pyrazole ring and one in the benzoyl group) are expected to show strong, distinct stretching vibrations in the region of 1600-1750 cm⁻¹.

C=N and N-N Stretching: The pyrazole ring will exhibit characteristic stretching vibrations for the C=N and N-N bonds.

Aromatic C-H and C=C Stretching: The phenyl rings will have multiple stretching vibrations for the C-H and C=C bonds, typically in the ranges of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Ring Vibrations: The pyrazole and phenyl rings will also have in-plane and out-of-plane bending and deformation modes.

Table 2: Predicted Vibrational Frequencies and PED Assignments Note: This table presents expected vibrational modes and is not based on direct experimental data for the specific compound.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED (%) | Vibrational Assignment |

|---|---|---|---|

| ~1720 | ~1715 | C=O (85), C-C (10) | Benzoyl C=O stretch |

| ~1680 | ~1675 | C=O (90), N-C (5) | Pyrazolone C=O stretch |

| ~1600 | ~1595 | C=C (70), C-H bend (20) | Aromatic C=C stretch |

| ~1510 | ~1505 | C=N (80), C-C (15) | Pyrazole C=N stretch |

Computational Prediction of Nuclear Magnetic Resonance Chemical Shifts

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. researchgate.net These theoretical predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one. rsc.org

The calculated chemical shifts (δ) are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predictions depends on the level of theory and the basis set used in the calculations.

For 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one, the predicted chemical shifts would be influenced by the electronic environment of each nucleus:

¹H NMR: Protons on the phenyl rings will appear in the aromatic region (typically 7-8 ppm), with their exact shifts depending on their position relative to the electron-withdrawing or -donating groups. Protons on different phenyl rings (those attached to the pyrazole ring versus the benzoyl group) will have distinct chemical shifts.

¹³C NMR: The carbonyl carbons are expected to have the largest chemical shifts (downfield), often in the range of 160-190 ppm. The carbons of the phenyl rings and the pyrazole ring will have characteristic shifts in the aromatic region (110-150 ppm).

Table 3: Predicted vs. Experimental NMR Chemical Shifts (Illustrative) Note: This table is a representation of typical results and not actual data for the title compound.

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C (Benzoyl C=O) | 189.5 | 188.2 |

| C (Pyrazolone C=O) | 170.1 | 168.9 |

| C (Aromatic) | 125-140 | 124-138 |

Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in photonics and optoelectronics. The NLO properties of organic molecules like 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one arise from their molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups that facilitate intramolecular charge transfer. researchgate.net

Computational chemistry allows for the prediction of NLO properties by calculating the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. nih.gov These parameters provide a measure of the molecule's response to an applied electric field. A large first hyperpolarizability (β) is indicative of a strong second-order NLO response. mdpi.com

For 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one, the key structural features contributing to its potential NLO properties are:

π-Conjugated System: The interconnected system of the pyrazole ring and the three phenyl rings provides a pathway for electron delocalization.

Donor-Acceptor Character: The benzoyl group acts as an electron acceptor, while the diphenyl-substituted pyrazole core can act as an electron donor, creating an intramolecular charge-transfer system.

The theoretical NLO properties are often compared to those of a standard NLO material like urea (B33335) or p-nitroaniline.

Table 4: Calculated Nonlinear Optical Properties Note: The values in this table are illustrative and represent the type of data obtained from such calculations.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | > 5 Debye |

| Linear Polarizability (α) | > 2 x 10⁻²³ esu |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one, MD simulations can be used to explore its conformational space, identifying the most stable conformations and the energy barriers between them. mdpi.com

Key insights from MD simulations of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one would include:

Conformational Stability: Identification of the lowest energy conformations, which are the most likely to be observed experimentally. The relative orientations of the three phenyl rings with respect to the pyrazole core are of particular interest.

Flexibility and Dynamics: Understanding the flexibility of the molecule by analyzing the fluctuations in dihedral angles and the root-mean-square deviation (RMSD) of the atomic positions over time.

Solvent Effects: How the presence of a solvent influences the conformational preferences and dynamics of the molecule.

Molecular Docking Methodologies for Intermolecular Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. biointerfaceresearch.com This method is widely used in drug discovery to study the interactions between a potential drug molecule and its biological target. nih.govnih.gov

For 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one, molecular docking can be used to investigate its potential as an inhibitor for various enzymes by predicting its binding affinity and binding mode within the active site of a target protein. nih.govresearchgate.net

The docking process involves:

Preparation of the Ligand and Receptor: The 3D structures of the ligand (4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one) and the receptor are prepared, which may involve adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function is used to rank the different poses based on their predicted binding affinity. The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 5: Chemical Compound Names

| Compound Name |

|---|

| 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one |

| Tetramethylsilane |

| Urea |

Comprehensive Studies on the Tautomeric Equilibria and Isomerism of 4 Benzoyl 2,5 Diphenyl 4h Pyrazol 3 One

Identification and Characterization of Principal Tautomeric Forms (e.g., Keto-Enol, Keto-Amine, CH-form)

For substituted pyrazol-5-ones, three principal tautomeric forms are generally considered: the CH-form, the OH-form (enol), and the NH-form. researchgate.net In the specific case of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one, the relevant tautomers are the keto and enol forms. The benzoyl group at the 4-position introduces the possibility of keto-enol tautomerism involving the pyrazolone (B3327878) ring carbonyl and the benzoyl carbonyl.

The primary equilibrium for this compound is the keto-enol tautomerism. The keto form is 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one itself. The enol form would result from the migration of a proton from the C4 position to one of the carbonyl oxygen atoms, creating a hydroxyl group and a carbon-carbon double bond within the ring or involving the exocyclic benzoyl group. Given the structure, two main enol forms are plausible.

Keto Form: The structure as named, with two carbonyl groups.

Enol Form A (Ring Enol): Involving the pyrazolone C3-carbonyl, leading to a 3-hydroxy-1H-pyrazole derivative.

Enol Form B (Benzoyl Enol): Involving the exocyclic benzoyl carbonyl, leading to a structure with a hydroxy(phenyl)methylene group at the 4-position.

The relative prevalence of these forms depends on various factors, including the electronic effects of the substituents and the surrounding environment. For many 1-substituted pyrazol-5-ones, a complex pattern of tautomerism is often observed. researchgate.net

Spectroscopic Differentiation of Tautomers (e.g., NMR Coupling Constants, IR Band Shifts)

Spectroscopic methods are crucial for identifying and quantifying the different tautomers present in a sample. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard.

Infrared (IR) Spectroscopy: The keto and enol forms exhibit distinct vibrational frequencies. The keto tautomer is characterized by strong absorption bands corresponding to the C=O stretching of both the pyrazolone ring and the benzoyl group. In contrast, the enol tautomer would show a characteristic O-H stretching band, typically broad, and C=C stretching bands, while the intensity of the C=O bands would diminish or disappear, depending on which carbonyl group is enolized. For instance, in a study of a different pyrazolone derivative, the IR spectrum in the solid state confirmed its stability in the enol form. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information in solution.

¹H NMR: The presence of an enolic hydroxyl group would give rise to a characteristic signal, often broad and with a chemical shift that can be sensitive to solvent and concentration. The disappearance of the C4-H proton signal would also indicate enolization.

¹³C NMR: The chemical shifts of the carbonyl carbons (C3 and the benzoyl C=O) are highly indicative. In the keto form, these carbons would appear in the typical carbonyl region (downfield). Upon enolization, the respective carbonyl carbon signal would shift upfield, and a new signal for the enolic C-O carbon would appear. For some pyrazolone systems, the magnitude of geminal ²J[pyrazole C-4, H] coupling constants allows for unambiguous differentiation between tautomeric forms. researchgate.net

A summary of expected spectroscopic features is presented below.

| Spectroscopic Method | Keto Form Feature | Enol Form Feature |

|---|---|---|

| IR Spectroscopy | Strong C=O stretching bands | O-H stretching band, C=C stretching bands, diminished C=O band |

| ¹H NMR Spectroscopy | Signal for C4-H proton | Signal for O-H proton, absence of C4-H signal |

| ¹³C NMR Spectroscopy | Signals for two C=O carbons in the downfield region | Upfield shift of one C=O signal, appearance of C-O signal |

Theoretical Determination of Relative Tautomer Stabilities (e.g., DFT-based Energy Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of tautomers. By calculating the total energies of the optimized geometries of each tautomer, the most stable form can be predicted. nih.gov These calculations can be performed for the gas phase and can also simulate solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net

Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) differences between the tautomers can be calculated to predict the tautomeric equilibrium constants (Keq). nih.gov For various pyrazolone derivatives, DFT calculations have shown that the keto-enol equilibrium can heavily favor one form over the other, depending on the specific substitution pattern. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand the stability of the molecule arising from hyperconjugative interactions and charge delocalization.

Below is a table illustrating hypothetical results from a DFT study on the relative energies of the tautomers of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one.

| Tautomeric Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) | Predicted Stability |

|---|---|---|---|

| Keto Form | 0.00 (Reference) | 0.00 (Reference) | Most Stable |

| Enol Form A | +3.5 | +4.2 | Less Stable |

| Enol Form B | +5.1 | +6.0 | Least Stable |

Note: The data in this table is illustrative and based on general findings for pyrazolones.

Influence of Solvent Polarity and Hydrogen Bonding on Tautomeric Equilibria

The position of the tautomeric equilibrium is often highly dependent on the solvent. nih.gov Solvent polarity and its ability to form hydrogen bonds can preferentially stabilize one tautomer over another. nih.govnih.gov

Generally, polar protic solvents (like water or methanol) can form hydrogen bonds with both the keto (as H-bond acceptors) and enol (as H-bond donors and acceptors) forms, often shifting the equilibrium. Polar aprotic solvents (like DMSO) can also influence the equilibrium through dipole-dipole interactions. In contrast, non-polar solvents (like benzene (B151609) or chloroform) interact less strongly, and in such environments, intramolecular hydrogen bonding within the enol form, if possible, can make it more favorable. nih.govsemanticscholar.org

Studies on related compounds have shown that the keto form is often favored in polar aprotic solvents, while the enol form can be more prevalent in non-polar solvents. researchgate.net The capability of the solvent to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov

The expected trend of solvent influence on the keto-enol equilibrium is summarized below.

| Solvent Type | Dominant Interaction | Favored Tautomer (General Trend) |

|---|---|---|

| Non-polar (e.g., Benzene, Hexane) | Van der Waals forces, potential for intramolecular H-bonding | Enol form may be favored |

| Polar Aprotic (e.g., DMSO, Acetone) | Dipole-dipole interactions | Keto form often favored |

| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding (donor and acceptor) | Equilibrium can be shifted towards either form depending on specific interactions |

Solid-State Tautomerism Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive method for determining the structure of a molecule in the solid state. fu-berlin.de This technique allows for the precise location of atoms (including hydrogen atoms in high-resolution studies), thereby unambiguously identifying which tautomeric form is present in the crystal lattice. nih.govmdpi.com

For many pyrazole (B372694) and pyrazolone derivatives, X-ray analysis has been used to confirm their solid-state structures. nih.govscielo.org.za For example, an X-ray crystal structure analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one showed it to exist as dimeric units of the 1H-pyrazol-3-ol form. nih.gov In another case, the structure of a Schiff base derived from a 4-benzoyl-pyrazolone was confirmed to be in the keto-amine form in the solid state, stabilized by strong intramolecular hydrogen bonds. scielo.org.za A crystal structure has been reported for a related compound, 1-benzoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole, confirming its molecular geometry in the solid phase. nih.gov

It is important to note that the tautomeric form observed in the solid state may not be the most stable form in solution, as crystal packing forces can play a significant role in stabilizing a particular tautomer. fu-berlin.demdpi.com

Sophisticated Reaction Mechanisms and Reactivity Profiling of 4 Benzoyl 2,5 Diphenyl 4h Pyrazol 3 One

Detailed Elucidation of Specific Reaction Pathways and Intermediate Formation

The formation and subsequent reactions of the 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one skeleton are governed by several key reaction pathways, primarily involving the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives.

One of the most direct routes is the Knorr pyrazole (B372694) synthesis, which involves the reaction between a 1,3-dicarbonyl compound and a hydrazine. ingentaconnect.com For the synthesis of specifically substituted pyrazoles like 4-benzoyl-5-phenyl derivatives, synthetic equivalents such as enaminodiketones are often employed. clockss.org The reaction mechanism commences with the nucleophilic attack of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound. This initial step typically leads to the formation of a hydrazone intermediate. The regioselectivity of this initial attack is a critical factor that dictates the final substitution pattern of the pyrazole ring. ingentaconnect.com

Following the formation of the initial hydrazone, an intramolecular cyclization occurs. This involves the remaining nitrogen atom of the hydrazine attacking the second carbonyl group. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring. The stability of the resulting aromatic system is a significant driving force for the reaction.

Another important reaction pathway for the formation of the pyrazole ring is through [3+2] cycloaddition reactions. organic-chemistry.org In this approach, a 1,3-dipole, such as a nitrile imine generated in situ from a hydrazonoyl halide, reacts with a dipolarophile containing a double or triple bond. organic-chemistry.orgacs.org This method offers a high degree of control over the substitution pattern and is known for its high regioselectivity under mild conditions. organic-chemistry.org Studies on the stereochemistry of key pyrazolidine (B1218672) intermediates in related reactions suggest a stepwise cycloaddition mechanism. organic-chemistry.org

The reactivity of the formed 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one itself is diverse. The carbonyl group at the 4-position and the pyrazolone (B3327878) ring can participate in various transformations. For instance, derivatives of the pyrazole core, such as those with a carboxylic acid group, can undergo further reactions like decarboxylation, esterification, or cyclocondensation to form fused heterocyclic systems like pyrazolo[3,4-d]pyridazines. researchgate.netresearchgate.net

Investigation of Regioselectivity and Stereoselectivity in Pyrazolone Reactions

Regioselectivity is a paramount concern in the synthesis of unsymmetrically substituted pyrazoles. The classical Knorr condensation, when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, can often lead to a mixture of regioisomers. ingentaconnect.com However, significant control can be achieved by modulating steric and electronic factors within the reactants. ingentaconnect.com

Research on the synthesis of 4-aroyl-5-arylpyrazoles from enaminodiketones and alkylhydrazines has demonstrated that the choice of solvent can remarkably influence the reaction's regioselectivity. When the reaction is conducted in ethanol (B145695), there is a tendency to form 1-substituted 4-aroyl-5-arylpyrazoles. Conversely, conducting the reaction in toluene (B28343) can favor the formation of the regioisomeric 1-substituted 4-aroyl-3-arylpyrazoles, especially when the alkyl group on the hydrazine is small (e.g., methyl). clockss.org This solvent-dependent selectivity suggests different transition states or reaction pathways are favored in polar protic versus nonpolar aprotic media.

Furthermore, the steric bulk of the substituent on the hydrazine plays a crucial role. When bulky hydrazines (e.g., cyclohexylhydrazine (B1595531) or phenylhydrazine) are used, the reaction selectively yields the 1-substituted 4-aroyl-5-arylpyrazole isomer, regardless of the solvent. clockss.org This indicates that steric hindrance directs the initial nucleophilic attack to the less hindered carbonyl position.

| Hydrazine Substituent (R) | Solvent | Major Product | Minor Product | Rationale |

|---|---|---|---|---|

| Methyl | Ethanol | 1-Methyl-4-aroyl-5-arylpyrazole | 1-Methyl-4-aroyl-3-arylpyrazole | Solvent polarity effect |

| Methyl | Toluene | 1-Methyl-4-aroyl-3-arylpyrazole | 1-Methyl-4-aroyl-5-arylpyrazole | Solvent polarity effect |

| Cyclohexyl | Ethanol or Toluene | 1-Cyclohexyl-4-aroyl-5-arylpyrazole | Not significant | Steric hindrance |

| Phenyl | Ethanol or Toluene | 1-Phenyl-4-aroyl-5-arylpyrazole | Not significant | Steric hindrance |

Stereoselectivity becomes a key consideration when chiral centers are introduced into the pyrazolone structure. The C4 position of the pyrazolone ring is a common site for creating stereocenters. Asymmetric Michael additions of pyrazolones to prochiral acceptors like nitroolefins have been developed, utilizing bifunctional organocatalysts to afford products with vicinal quaternary and tertiary stereocenters in high yields and with good to excellent enantioselectivities. rwth-aachen.de Isothiourea-catalyzed multicomponent cascade reactions have also been employed for the stereoselective synthesis of complex pyrazolone derivatives. acs.org These reactions proceed through key zwitterionic intermediates, where the facial selectivity of the attack determines the final stereochemistry. acs.org

Catalytic and Non-Catalytic Reaction Systems Involving 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one

The synthesis and transformation of pyrazolones can be accomplished through both non-catalytic and catalytic systems.

Non-Catalytic Systems: The traditional Knorr pyrazole synthesis is often performed under non-catalytic conditions, typically requiring heat in a suitable solvent like ethanol or acetic acid. ingentaconnect.com The reaction between enaminodiketones and hydrazines to form 4-aroyl-5-arylpyrazoles, for example, proceeds by refluxing the reactants in a solvent like ethanol or toluene without the need for an external catalyst. clockss.org Similarly, transformations of pyrazole derivatives, such as the reaction of a pyrazole acid chloride with nucleophiles like hydrazines or amines, are generally conducted under standard thermal conditions. researchgate.net

Catalytic Systems: The use of catalysts offers significant advantages in terms of reaction efficiency, control over selectivity, and the ability to perform reactions under milder conditions. Both organocatalysis and metal catalysis have been successfully applied to reactions involving the pyrazolone core.

Organocatalysis: L-proline has been investigated as a catalyst for three-component reactions involving pyrazol-3-ones, anilines, and aromatic aldehydes to synthesize pyrazolo[3,4-b]quinolines. nih.gov Bifunctional aminothiourea and squaramide catalysts are effective in promoting enantioselective Michael additions to the C4 position of the pyrazolone ring. rwth-aachen.de Furthermore, isothiourea catalysts have been shown to enable multicomponent cascade reactions for the stereoselective synthesis of complex pyrazolone-derived β-amino acid esters and β-lactams. acs.org

Metal Catalysis: Palladium catalysts are versatile for mediating cross-coupling reactions. For instance, palladium-catalyzed N-arylation of NH-sulfoximines has been achieved using nitroarenes (which could include nitrated pyrazole derivatives) as the coupling partners. acs.org Copper promoters, such as Cu₂O, have been used for the aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates to yield substituted pyrazoles with high regioselectivity. organic-chemistry.org

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reference |

|---|---|---|---|

| Organocatalyst | Isothiourea | Stereoselective Multicomponent Cascade Reaction | acs.org |

| Organocatalyst | Bifunctional Aminothiourea | Asymmetric Michael Addition | rwth-aachen.de |

| Organocatalyst | L-Proline | Three-component Synthesis of Pyrazolo[3,4-b]quinolines | nih.gov |

| Metal Catalyst | Palladium (Pd(acac)₂) / BrettPhos | Denitrative Cross-Coupling (N-arylation) | acs.org |

| Metal Catalyst | Copper (Cu₂O) | Aerobic Oxidative [3+2] Cycloaddition | organic-chemistry.org |

Non Biological Applications and Material Science Relevance of 4 Benzoyl 2,5 Diphenyl 4h Pyrazol 3 One Derivatives

Utility in Chromatographic Separation Techniques

The structural framework of 4-acylpyrazolone derivatives makes them highly effective chelating agents, a property that is leveraged in separation science. As O,O'-bidentate ligands, they form stable complexes with a wide array of metal ions. This capability is particularly useful for the separation and concentration of metals.

4-Acylpyrazolones have been identified as superior extractants compared to traditional open-chain β-diketones because they can extract metal ions from more acidic solutions (i.e., at lower pH values). This is a significant advantage as it helps to avoid the hydrolysis of metal ions during the extraction process. Their strong binding properties and the high stability of the resulting metal complexes are key to their application in liquid-liquid extraction and solid-phase extraction. These principles are fundamental to various chromatographic methods, including extraction chromatography, where such ligands could be immobilized on a solid support to create highly selective stationary phases for the separation of specific metal ions, such as rare earth elements (REEs), lanthanides, and actinides. The selectivity can be fine-tuned by modifying the substituents on the pyrazolone (B3327878) ring, which alters the steric and electronic properties of the ligand, thereby influencing its affinity for different metal ions.

Applications in Petrochemical Industry Contexts

In the petrochemical industry, the corrosion of metallic infrastructure, such as pipelines and reactors, is a critical issue, particularly in acidic environments. Pyrazolone derivatives have emerged as effective corrosion inhibitors for various metals, including copper and carbon steel, in acidic media like sulfuric and hydrochloric acid. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that acts as a barrier between the metal and the corrosive environment.

The effectiveness of these compounds is attributed to the presence of heteroatoms (nitrogen and oxygen) and the pyrazolone ring, which act as active centers for adsorption. Studies have shown that the inhibition efficiency increases with the concentration of the pyrazolone derivative and that the adsorption process often follows the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. The protective mechanism involves blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying them as mixed-type inhibitors. Given their efficacy and relatively low cost, pyrazolone derivatives are considered promising green and environmentally friendly inhibitors for industrial applications.

| Inhibitor | Concentration (mM) | Metal | Medium | Max Inhibition Efficiency (%) | Reference |

| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | 10 | Copper | H₂SO₄ | 90.1 | |

| 5-phenyl-2,4-dihydro-3H-pyrazol-3-one | 10 | Copper | H₂SO₄ | 87.9 | |

| 3-phenyl-1H-pyrazole-4-carboxaldehyde | 5 | Mild Steel | HCl | 96.3 |

Potential as Components in Laser Materials

The development of new laser materials, particularly organic laser dyes, relies on molecules with exceptional photophysical properties, such as high fluorescence quantum yields. Pyrazolone derivatives have demonstrated significant potential in this area due to their strong luminescence. Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields, large Stokes shifts, and notable solvatochromic behavior (a shift in emission/absorption spectra depending on the solvent polarity).

These fluorescent properties are essential for a compound to be considered for use as a laser dye, where it must efficiently absorb energy from a pump source and re-emit it as a coherent beam of light. The pyrazolone core is a key component in many commercial dyes and pigments, highlighting its inherent stability and chromophoric nature. Furthermore, lanthanide complexes with 4-acylpyrazolone ligands are known to be effective sensitizers of lanthanide luminescence. This "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, is a critical mechanism for creating highly luminescent materials that could be incorporated into specialized lasers.

Development as Nuclear Magnetic Resonance Shift Reagents

In Nuclear Magnetic Resonance (NMR) spectroscopy, complex spectra with overlapping signals can be challenging to interpret. Lanthanide shift reagents (LSRs) are paramagnetic metal complexes used to simplify these spectra. An LSR coordinates to a substrate molecule in solution, inducing large changes in the chemical shifts of nearby nuclei. The magnitude of this induced shift is dependent on the distance from the paramagnetic ion, allowing for the resolution of overlapping signals and aiding in the three-dimensional structural elucidation of molecules.

The effectiveness of an LSR depends on the coordination of a lanthanide ion (such as Europium or Praseodymium) with the molecule of interest. 4-Acylpyrazolones are excellent O,O-chelating ligands for lanthanide ions, forming stable complexes. This strong chelating ability suggests that pyrazolone derivatives could be developed into highly effective organic ligands for the creation of new NMR shift reagents. By functionalizing the pyrazolone scaffold, it would be possible to tailor the reagent's solubility and coordinating properties for specific classes of analyte molecules.

Exploration in Advanced Functional Materials

The unique electronic and structural properties of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one and its derivatives have led to their exploration in a variety of advanced functional materials, particularly in the field of optoelectronics.

Luminescent and Fluorescent Materials: Pyrazolone derivatives are known for their remarkable fluorescence properties. Many of these compounds are highly luminescent in the solid state, with quantum yields reaching as high as 0.49 for certain metal complexes. Their emission can be tuned across the visible spectrum (from blue to orange) by altering the substituents on the aromatic rings of the ligand. This tunability, combined with high thermal stability, makes them attractive for applications requiring stable, efficient light emission.

Semiconductor Applications: Research into metal complexes of pyrazolone-based ligands has shown that these materials can exhibit semiconductor properties. The formation of metal-insulator-semiconductor (MIS) Schottky-type diodes using related organic materials has been reported, and the electrical properties of these complexes can be studied to understand their potential in electronic devices. The ability to form stable complexes with various metals allows for the fine-tuning of electronic properties, opening avenues for their use in organic field-effect transistors (OFETs) and other semiconductor applications.

Liquid Crystal and Organic Light-Emitting Diode (OLED) Applications: The rigid, planar structure of the pyrazole (B372694) core makes it a suitable building block for liquid crystals. By attaching appropriate substituents, pyrazolone derivatives can be designed to exhibit mesomorphic (liquid crystalline) phases.

In the field of Organic Light-Emitting Diodes (OLEDs), pyrazoline and pyrazolone derivatives have attracted significant attention. Their high fluorescence quantum yields make them excellent candidates for use as emitter molecules in the emissive layer of an OLED device. They can be engineered to produce emissions across the spectrum, including the highly sought-after blue region. Furthermore, their good charge-transport properties allow them to function as hole-transport materials. Lanthanide complexes using pyrazolone-derived ligands have also been successfully incorporated into OLEDs, acting as hole trappers to enhance device efficiency.

| Property | Observation for Pyrazolone Derivatives | Relevance | References |

| Fluorescence | Tunable emission (blue to orange); High quantum yields (up to 0.49) | Emitters in OLEDs, sensors, laser dyes | |

| Charge Transport | Can be used as hole-transport materials | Hole Transport Layer (HTL) in OLEDs | |

| Complexation | Forms stable complexes with lanthanides | Enhanced OLED efficiency, NMR reagents | |

| Thermal Stability | High thermal stability demonstrated by TGA | Durability in electronic devices |

Conclusions and Future Research Directions for 4 Benzoyl 2,5 Diphenyl 4h Pyrazol 3 One

Synthesis of Key Academic Findings and Contributions

A thorough literature search did not yield any specific academic papers, communications, or database entries that describe the synthesis, characterization, or study of 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one. Research is available for structurally related compounds, such as those with different substituents on the pyrazolone (B3327878) ring (e.g., a methyl group instead of a phenyl group at the 5-position) or different functional groups. However, dedicated studies on the target compound, which would form the basis for summarizing key findings and contributions, are absent from the scientific record.

Identification of Unexplored Research Avenues and Challenges

Given the absence of existing research, the entire field of study for 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one remains an unexplored avenue. The primary challenge is the compound's synthesis and isolation. While general methods for the C-acylation of pyrazolones are known, their applicability to the 2,5-diphenylpyrazolone scaffold would need to be experimentally verified.

Should the compound be synthesized, potential areas of investigation would include:

Structural Elucidation: Characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to confirm its structure and study its solid-state conformation.

Chemical Reactivity: Investigating the reactivity of the benzoyl ketone and the pyrazolone ring system.

Physicochemical Properties: Determining properties such as solubility, stability, and photophysical characteristics (absorption, fluorescence).

Biological Screening: As the pyrazolone scaffold is a known pharmacophore, screening for various biological activities (e.g., anti-inflammatory, antimicrobial, anticancer) would be a logical step. beilstein-journals.org

Prospective Methodological Advancements in Pyrazolone Chemistry Research

While research on 4-benzoyl-2,5-diphenyl-4H-pyrazol-3-one is not available, advancements in the broader field of pyrazolone chemistry could be applied to its future study.

Advanced Synthesis Methods: Modern synthetic chemistry offers several promising routes. Transition metal-catalyzed C-H activation and direct arylation techniques are emerging as powerful tools for functionalizing heterocyclic cores and could provide more efficient and cleaner routes to 4-aryl-5-pyrazolones compared to classical condensation methods. beilstein-journals.org